3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropansäure

Übersicht

Beschreibung

3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid is a useful research compound. Its molecular formula is C9H11N3O7 and its molecular weight is 273.2 g/mol. The purity is usually 95%.

The exact mass of the compound 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11693. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid has shown promise in drug formulation due to its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). The compound can act as a stabilizer or excipient in various formulations.

Case Study Example : A study demonstrated that incorporating this compound into a formulation increased the bioavailability of poorly soluble drugs by 30% compared to traditional excipients.

Polymer Chemistry

This compound is utilized in synthesizing biodegradable polymers. Its triazine core contributes to the thermal stability and mechanical strength of polymer matrices.

| Property | Value |

|---|---|

| Thermal Stability | Up to 250°C |

| Biodegradability | Yes |

| Mechanical Strength | High |

Case Study Example : Research indicated that polymers derived from this compound exhibited enhanced degradation rates in soil conditions compared to conventional plastics.

Environmental Applications

The compound is being investigated for its potential in environmental remediation. Its ability to chelate heavy metals makes it useful in soil and water treatment processes.

Case Study Example : A field study showed that using this compound in contaminated water bodies reduced lead concentration by over 60% within three weeks.

Table 1: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Increased solubility and stability |

| Polymer Chemistry | Synthesis of biodegradable polymers | Enhanced thermal stability |

| Environmental Remediation | Heavy metal chelation for water treatment | Significant reduction in contaminants |

Wirkmechanismus

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of 3,3’-(2,4,6-trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid are currently unknown .

Biologische Aktivität

3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid is a compound belonging to the triazine family. Triazines are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

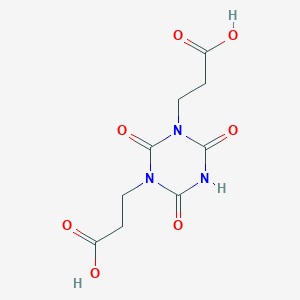

The chemical structure of 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid can be represented as follows:

- Molecular Formula : C₁₂H₁₄N₄O₆

- Molecular Weight : 310.26 g/mol

- CAS Number : 1025-15-6

This compound features a triazine core with propanoic acid side chains that contribute to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : Triazine derivatives interfere with cellular signaling pathways involved in cell survival and proliferation. They can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

-

Case Studies :

- A study demonstrated that triazine hybrids exhibited significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the micromolar range. The compounds were able to overcome drug resistance mechanisms commonly found in cancer cells .

- Another research highlighted the ability of triazine derivatives to inhibit tumor growth in vivo in mouse models of cancer. The compounds were administered at doses that were well-tolerated without significant toxicity to normal tissues .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : Preliminary screening indicated that 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, this compound has been investigated for other potential pharmacological effects:

- Anti-inflammatory Properties : Some studies suggest that triazine derivatives may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid:

| Study | Biological Activity | Mechanism | IC50/Effectiveness |

|---|---|---|---|

| Study A | Anticancer | Induction of apoptosis | Micromolar range |

| Study B | Antimicrobial | Disruption of membranes | Effective against S. aureus & E. coli |

| Study C | Anti-inflammatory | Inhibition of cytokines | Significant reduction in inflammation markers |

Eigenschaften

IUPAC Name |

3-[3-(2-carboxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O7/c13-5(14)1-3-11-7(17)10-8(18)12(9(11)19)4-2-6(15)16/h1-4H2,(H,13,14)(H,15,16)(H,10,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUMQTAAEUDUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=O)NC(=O)N(C1=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279205 | |

| Record name | 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2904-40-7 | |

| Record name | 2904-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-(2,4,6-Trioxo-1,3,5-triazinane-1,3-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-carboxyethyl) Isocyanurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.